molecular formula C5H8AgO2 B13740306 Cyclobutane carboxylic acid silver salt

Cyclobutane carboxylic acid silver salt

Cat. No.: B13740306
M. Wt: 207.98 g/mol
InChI Key: LHNVWCQITQUUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane carboxylic acid silver salt is a compound that combines the unique structural properties of cyclobutane with the reactivity of a carboxylic acid and the antimicrobial properties of silver Cyclobutane is a four-membered ring structure that is known for its ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane carboxylic acid silver salt typically involves the reaction of cyclobutane carboxylic acid with a silver salt, such as silver nitrate. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale synthesis of cyclobutane carboxylic acid.
  • Reaction with silver nitrate in large reactors.
  • Filtration and purification of the resulting silver salt.

Chemical Reactions Analysis

Types of Reactions: Cyclobutane carboxylic acid silver salt undergoes various chemical reactions, including:

    Oxidation: The silver ion can facilitate oxidation reactions, converting the carboxylic acid group to other functional groups.

    Reduction: The compound can participate in reduction reactions, where the silver ion is reduced to metallic silver.

    Substitution: The carboxylic acid group can undergo substitution reactions, where the silver ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reactions with halides or other nucleophiles can lead to substitution products.

Major Products:

    Oxidation: Products may include aldehydes, ketones, or other oxidized derivatives.

    Reduction: Metallic silver and reduced organic compounds.

    Substitution: Various substituted cyclobutane derivatives.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C5H8AgO2

Molecular Weight

207.98 g/mol

IUPAC Name

cyclobutanecarboxylic acid;silver

InChI

InChI=1S/C5H8O2.Ag/c6-5(7)4-2-1-3-4;/h4H,1-3H2,(H,6,7);

InChI Key

LHNVWCQITQUUDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)O.[Ag]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.